N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine
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Overview
Description
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Scientific Research Applications
Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions
This review covers the advances in recyclable protocols for C–N bond forming reactions using a variety of amines, including imidazoles and piperidines, as coupling partners with aryl halides and arylboronic acids employing copper-mediated systems. The focus is on the recyclable versions of these catalysts, highlighting their potential for commercial exploitation. The effects of various factors on the reactivity and the recycle studies of the heterogeneous catalysts are discussed, providing valuable information for new researchers in the field (M. Kantam, C. V. Reddy, P. Srinivas, S. Bhargava, S. Bhargava, 2013).
Food-borne amines and amides as potential precursors of endogenous carcinogens
This paper reviews the occurrence, biotransformation, and epidemiological significance of N-nitroso compounds, highlighting the role of naturally occurring amines and amides, including piperidine, as precursors of carcinogenic N-nitroso compounds in vivo. The study emphasizes the implications of these compounds in the incidence of human cancer, providing insights into the pathways through which dietary intake of specific amines and amides may lead to the formation of endogenous carcinogens (J. K. Lin, 1986).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors
This review focuses on novel methods for the synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors. It provides insights into various pharmaceutical impurities of the anti-ulcer drug omeprazole, highlighting the chemical processes involved in its synthesis and the formation of specific impurities. The review aims to guide researchers in the development of proton pump inhibitors and the management of their impurities (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Application of N-halo reagents in organic synthesis
This review summarizes the application of N-halo reagents, including N-halo amines, in various organic transformations. It discusses the use of these reagents in oxidation reactions, protection and deprotection of functional groups, and other key organic reactions. The review aims to encourage further research in the synthesis of new N-halo reagents and their applications in organic synthesis (E. Kolvari, A. Ghorbani‐Choghamarani, P. Salehi, F. Shirini, M. Zolfigol, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-13(2)10-4-7-15(8-5-10)18(16,17)11-12-6-9-14(11)3/h6,9-10H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYAPBBOOFESRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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